

Physical and chemical properties of Methyl 6-fluoropyridine-3-carboxylate

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Compound of Interest

Compound Name: Methyl 6-fluoropyridine-3-carboxylate

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An In-depth Technical Guide to Methyl 6-fluoropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of **Methyl 6-fluoropyridine-3-carboxylate**, a key building block in medicinal chemistry and organic synthesis. The information is compiled for professionals engaged in research and development who require detailed technical data, including molecular identifiers, physicochemical properties, reactivity profiles, and experimental guidelines.

Core Compound Identifiers

Methyl 6-fluoropyridine-3-carboxylate, also known as Methyl 6-fluoronicotinate, is a fluorinated pyridine derivative. Its unique electronic properties, conferred by the fluorine atom and the ester group, make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} The fundamental identifiers for this compound are summarized below.

Identifier	Value	Reference
CAS Number	1427-06-1	[3] [4] [5] [6]
Molecular Formula	C ₇ H ₆ FNO ₂	[3] [4] [5] [6]
Molecular Weight	155.13 g/mol	[3] [4] [5] [6]
IUPAC Name	methyl 6-fluoropyridine-3-carboxylate	
Synonyms	Methyl 6-fluoronicotinate, 6-Fluoronicotinic acid methyl ester, 6-Fluoropyridine-3-carboxylic acid methyl ester	[6] [7]
InChI	1S/C7H6FNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3	
InChI Key	HLYBWNNPVXFCPZ-UHFFFAOYSA-N	[3]
SMILES	<chem>COC(=O)c1ccc(F)nc1</chem>	
MDL Number	MFCD03095098	[4]

Physicochemical Properties

The physical properties of **Methyl 6-fluoropyridine-3-carboxylate** are critical for its handling, storage, and application in synthetic chemistry. The compound exists as solid flakes at room temperature.

Property	Value	Reference
Appearance	Flakes	
Melting Point	48-52 °C	[3]
Flash Point	98.9 °C (210.0 °F)	
Boiling Point	Data not readily available	
Solubility	Data not readily available	
pKa	Data not readily available	
Storage	Store at 2-8°C in a refrigerator.	[6]

Reactivity and Stability

The reactivity of **Methyl 6-fluoropyridine-3-carboxylate** is dominated by two primary features: the susceptibility of the fluoropyridine ring to nucleophilic aromatic substitution (SNAr) and the reactivity of the methyl ester group.

- **Nucleophilic Aromatic Substitution (SNAr):** The pyridine ring is an electron-deficient aromatic system, which facilitates nucleophilic attack. The presence of a highly electronegative fluorine atom further activates the ring for SNAr reactions.[8][9] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine, highlighting the excellent leaving group ability of fluoride in this context.[8][9] Therefore, the fluorine atom at the 6-position of **Methyl 6-fluoropyridine-3-carboxylate** can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols) to generate diverse functionalized pyridine derivatives.
- **Ester Group Reactivity:** The methyl ester at the 3-position can undergo standard ester transformations. These include:
 - **Hydrolysis:** Conversion to the corresponding carboxylic acid (6-fluoropyridine-3-carboxylic acid) under acidic or basic conditions.
 - **Amidation:** Reaction with amines to form amides, a common transformation in drug development.[9]

- Reduction: Reduction to the corresponding alcohol (6-fluoropyridin-3-yl)methanol using reducing agents like lithium aluminum hydride.

The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.

Spectral Data (Reference)

While specific spectral data for **Methyl 6-fluoropyridine-3-carboxylate** is not available in the cited literature, data for the closely related isomer, Methyl 3-fluoropyridine-4-carboxylate, provides a reliable reference for expected spectral characteristics.[2]

Technique	Expected Characteristics (based on isomer Methyl 3-fluoropyridine-4-carboxylate)	Reference
^1H -NMR	Signals for the methoxy group protons ($-\text{OCH}_3$) and three aromatic protons. Aromatic signals will exhibit characteristic proton-fluorine coupling constants (^3JHF and ^4JHF).	[2]
^{13}C -NMR	Signals for the ester carbonyl carbon, the methoxy carbon, and five aromatic carbons. The carbon directly bonded to fluorine (C-6) will show a large one-bond C-F coupling constant ($^1\text{JCF} \approx 250\text{-}270\text{ Hz}$), with smaller two- and three-bond couplings observed for adjacent carbons.	[2]
^{19}F -NMR	A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with adjacent aromatic protons.	[2]
IR Spectroscopy	Characteristic absorption bands for the C=O stretch of the ester (around 1740 cm^{-1}), C-F bond vibrations, and aromatic C-H and C=C/C=N stretches.	[2]

Mass Spectrometry (MS)	A molecular ion peak (M^+) corresponding to the compound's molecular weight ($m/z = 155$). [2]
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Experimental Protocols

A. Synthesis via Nucleophilic Aromatic Substitution (Halogen Exchange)

This protocol describes a plausible method for the synthesis of **Methyl 6-fluoropyridine-3-carboxylate** from its chloro-analogue, Methyl 6-chloropyridine-3-carboxylate, based on established S_NAr chemistry.[\[2\]](#)[\[10\]](#)

Materials:

- Methyl 6-chloropyridine-3-carboxylate
- Anhydrous Cesium Fluoride (CsF) or Potassium Fluoride (KF)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane
- Ethyl Acetate (EtOAc)
- Pentane or Hexane
- Brine (saturated aq. NaCl)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Nitrogen or Argon gas supply

Procedure:

- **Reaction Setup:** To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-chloropyridine-3-carboxylate (1.0 eq) and anhydrous cesium fluoride (3.0-5.0 eq).

- **Solvent Addition:** Add anhydrous DMSO via syringe under an inert atmosphere (e.g., Nitrogen). The volume should be sufficient to create a stirrable slurry.
- **Reaction:** Heat the reaction mixture to 120-150 °C with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Ethyl Acetate/Pentane). The disappearance of the starting material spot and the appearance of a new product spot will indicate reaction completion.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Add distilled water to dissolve the fluoride salts and quench the reaction.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x volumes).
- **Washing:** Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

B. Purification and Characterization

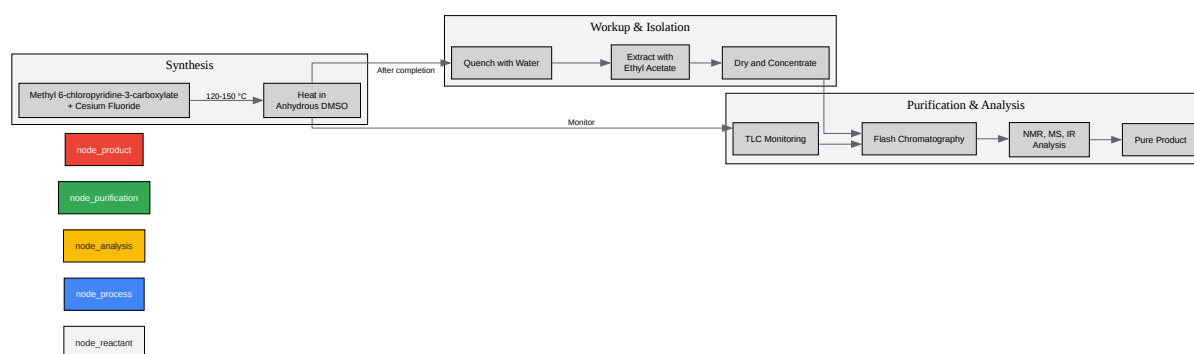
Purification:

- The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

Characterization:

- **TLC:** To confirm purity, run a TLC of the purified fractions against the starting material.
- **NMR Spectroscopy:** Dissolve a sample of the pure product in an appropriate deuterated solvent (e.g., CDCl_3) and acquire ^1H , ^{13}C , and ^{19}F -NMR spectra to confirm the structure.
- **Mass Spectrometry:** Obtain a mass spectrum to verify the molecular weight of the compound.

The following diagram illustrates a generalized workflow for the synthesis and analysis of **Methyl 6-fluoropyridine-3-carboxylate**.



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Generalized workflow for synthesis and purification.

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